![molecular formula C8H18GeO4 B14230272 2,2-Bis[(propan-2-yl)oxy]-1,3,2-dioxagermolane CAS No. 823180-70-7](/img/structure/B14230272.png)
2,2-Bis[(propan-2-yl)oxy]-1,3,2-dioxagermolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Bis[(propan-2-yl)oxy]-1,3,2-dioxagermolane is an organogermanium compound characterized by the presence of germanium in a dioxagermolane ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis[(propan-2-yl)oxy]-1,3,2-dioxagermolane typically involves the reaction of germanium tetrachloride with isopropanol in the presence of a base. The reaction proceeds through the formation of intermediate germanium alkoxides, which then cyclize to form the dioxagermolane ring. The reaction conditions often include:
Temperature: Moderate temperatures (around 50-70°C) to facilitate the reaction.
Solvent: Anhydrous solvents such as tetrahydrofuran (THF) to prevent hydrolysis of the intermediates.
Base: A strong base like sodium hydride (NaH) to deprotonate the alcohol and promote the formation of the alkoxide.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Bis[(propan-2-yl)oxy]-1,3,2-dioxagermolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide derivatives.
Reduction: Reduction reactions can yield germanium hydrides.
Substitution: The isopropoxy groups can be substituted with other alkoxy or aryloxy groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions may require catalysts such as palladium on carbon (Pd/C) and solvents like dichloromethane (DCM).
Major Products Formed
Oxidation: Germanium dioxide derivatives.
Reduction: Germanium hydrides.
Substitution: Various alkoxy or aryloxy germanium compounds.
Wissenschaftliche Forschungsanwendungen
2,2-Bis[(propan-2-yl)oxy]-1,3,2-dioxagermolane has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other organogermanium compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of advanced materials, such as germanium-containing polymers and coatings.
Wirkmechanismus
The mechanism of action of 2,2-Bis[(propan-2-yl)oxy]-1,3,2-dioxagermolane involves its interaction with biological molecules and cellular pathways. The compound can form stable complexes with proteins and nucleic acids, potentially altering their function. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may modulate enzyme activity and gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Bis[(propan-2-yl)oxy]-1,3,2-dioxasilolane: A silicon analog with similar structural features but different chemical properties.
2,2-Bis[(propan-2-yl)oxy]-1,3,2-dioxastannolane: A tin analog with distinct reactivity and applications.
Uniqueness
2,2-Bis[(propan-2-yl)oxy]-1,3,2-dioxagermolane is unique due to the presence of germanium, which imparts specific electronic and steric properties to the compound. These properties can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
823180-70-7 |
|---|---|
Molekularformel |
C8H18GeO4 |
Molekulargewicht |
250.86 g/mol |
IUPAC-Name |
2,2-di(propan-2-yloxy)-1,3,2-dioxagermolane |
InChI |
InChI=1S/C8H18GeO4/c1-7(2)12-9(13-8(3)4)10-5-6-11-9/h7-8H,5-6H2,1-4H3 |
InChI-Schlüssel |
VNMOEMZFTIMFEZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)O[Ge]1(OCCO1)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




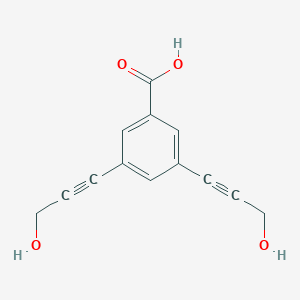
![3-Phenyl-3-[(pyridin-2-yl)sulfanyl]prop-2-enenitrile](/img/structure/B14230210.png)

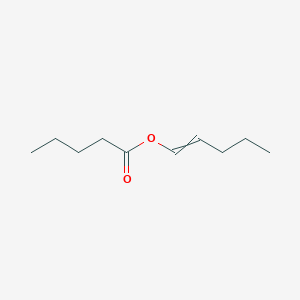
![7H-Benzo[c]fluoren-7-one, 4-hydroxy-](/img/structure/B14230223.png)
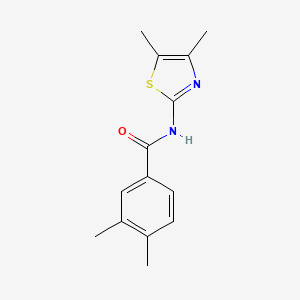
silane](/img/structure/B14230231.png)
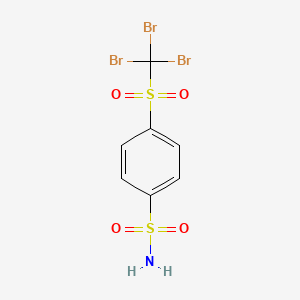
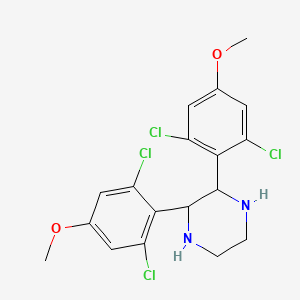
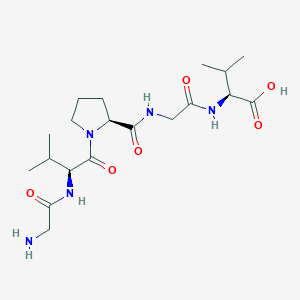
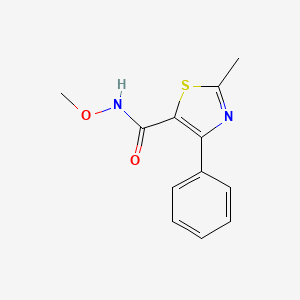
![4-Methoxy-2H-[1,2,3]triazolo[4,5-c]pyridin-6-amine](/img/structure/B14230287.png)
